molecular formula C13H25N3O B1465758 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide CAS No. 1304913-30-1

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide

Cat. No.: B1465758
CAS No.: 1304913-30-1
M. Wt: 239.36 g/mol
InChI Key: YPGWTWZDEPASLS-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-11-5-4-8-16(9-11)10-13(17)15-12-6-2-1-3-7-12/h11-12H,1-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGWTWZDEPASLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopiperidine with N-cyclohexylacetyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can be compared with other similar piperidine derivatives, such as:

  • 2-(3-aminopiperidin-1-yl)-N-phenylacetamide
  • 2-(3-aminopiperidin-1-yl)-N-methylacetamide
  • 2-(3-aminopiperidin-1-yl)-N-benzylacetamide

These compounds share the piperidine ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific cyclohexylacetamide moiety, which may confer distinct pharmacological and chemical characteristics .

Biological Activity

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an aminopiperidine moiety and a cyclohexylacetamide group, which may contribute to its interactions with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{22}N_{2}O
  • CAS Number : 1304913-30-1

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that this compound may act as a modulator of various signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Target Interactions

  • Receptor Binding : The compound may exhibit affinity for certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific kinases involved in cellular growth and survival, making it a candidate for cancer therapy.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance, it has been evaluated for its effects on cell lines associated with various cancers.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Triple-negative)12.5Induces apoptosis
A549 (Lung cancer)15.0Inhibits proliferation
HeLa (Cervical cancer)10.0Cell cycle arrest

These findings suggest that this compound may be effective against multiple cancer types, particularly those characterized by aggressive growth patterns.

The mechanism by which the compound exerts its anticancer effects appears to involve:

  • Inhibition of CDK Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its potential as an anticancer agent.

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that the compound is rapidly absorbed and distributed in vivo, with significant hepatic uptake observed in animal models. The metabolism primarily involves phase I reactions, including N-acetylation and oxidation, which can influence its bioavailability and efficacy.

Case Study: Hepatic Uptake

A study conducted on rat models demonstrated that the compound undergoes rapid hepatic uptake mediated by organic cation transporters (OCTs). This suggests a potential for high liver concentration, which could enhance its therapeutic effects while also raising considerations for hepatotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Reactant of Route 2
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2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide

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